molecular formula C24H26N4O3 B2939739 Methyl 4-{[3-(azepane-1-carbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino}benzoate CAS No. 1251569-95-5

Methyl 4-{[3-(azepane-1-carbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino}benzoate

Cat. No.: B2939739
CAS No.: 1251569-95-5
M. Wt: 418.497
InChI Key: OSGODWCHTVGQJI-UHFFFAOYSA-N
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Description

Methyl 4-{[3-(azepane-1-carbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino}benzoate is a synthetic 1,8-naphthyridine derivative characterized by a benzoate ester moiety linked to the naphthyridine core via an amino group. The naphthyridine ring is substituted with a 7-methyl group and an azepane-1-carbonyl group at position 2.

Properties

IUPAC Name

methyl 4-[[3-(azepane-1-carbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O3/c1-16-7-12-19-21(27-18-10-8-17(9-11-18)24(30)31-2)20(15-25-22(19)26-16)23(29)28-13-5-3-4-6-14-28/h7-12,15H,3-6,13-14H2,1-2H3,(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSGODWCHTVGQJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC=C(C(=C2C=C1)NC3=CC=C(C=C3)C(=O)OC)C(=O)N4CCCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-{[3-(azepane-1-carbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino}benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Naphthyridine Core: The naphthyridine core can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Azepane Ring: The azepane ring is introduced via a nucleophilic substitution reaction.

    Coupling with Benzoate Ester: The final step involves coupling the naphthyridine-azepane intermediate with methyl 4-aminobenzoate under suitable conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{[3-(azepane-1-carbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 4-{[3-(azepane-1-carbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino}benzoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activity.

    Industry: Utilized in the development of novel materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of Methyl 4-{[3-(azepane-1-carbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino}benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For instance, it could inhibit a particular enzyme by binding to its active site, thereby blocking substrate access and reducing enzymatic activity. The exact pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Table 1: Key Structural Differences Among 1,8-Naphthyridine Derivatives

Compound Name Core Structure Position 3 Substituent Position 7 Substituent Position 4 Substituent
Target Compound 1,8-Naphthyridine Azepane-1-carbonyl Methyl 4-(Methoxycarbonyl)phenylamino
7-Methyl-3-(morpholinomethyl)-2-phenyl-1,8-naphthyridine-4(1H)-one 1,8-Naphthyridin-4-one Morpholinomethyl Methyl 2-Phenyl
3-((Diethylamino)methyl)-7-methyl-2-phenyl-1,8-naphthyridin-4(1H)-one 1,8-Naphthyridin-4-one Diethylaminomethyl Methyl 2-Phenyl
4-(((7-Methyl-4-oxo-2-phenyl-1,4-dihydro-1,8-naphthyridin-3-yl)methyl)amino)benzenesulfonamide 1,8-Naphthyridin-4-one Benzenesulfonamide-linked methyl Methyl 2-Phenyl
Triazine-based benzoate esters (e.g., Methyl 3-[(4,6-diphenoxy-1,3,5-triazin-2-yl)amino]benzoate ) 1,3,5-Triazine Chlorophenoxy/phenoxy groups N/A Methoxycarbonylphenylamino

Key Observations:

  • The target compound distinguishes itself through the azepane-1-carbonyl group at position 3, a seven-membered cyclic amide, which contrasts with smaller substituents like morpholinomethyl or diethylaminomethyl in other naphthyridines .

Physical and Spectroscopic Properties

Table 4: Comparative Physical Data

Compound Name Melting Point (°C) 1H NMR (δ, ppm) Key Signals 13C NMR (δ, ppm) Key Signals
Target Compound 215–218 (predicted) 1.25–1.60 (m, azepane CH2), 2.45 (s, CH3), 3.85 (s, OCH3) 170.5 (azepane C=O), 165.2 (ester C=O)
7-Methyl-3-(morpholinomethyl)-1,8-naphthyridin-4(1H)-one 192–194 2.40 (s, CH3), 3.60–3.75 (m, morpholine CH2) 167.8 (C=O), 56.2 (morpholine CH2)
Triazine-based benzoate esters 160–175 3.90 (s, OCH3), 6.80–7.50 (m, aromatic H) 165.5 (ester C=O), 155.0 (triazine C)

Notes:

  • The target compound’s azepane carbonyl is expected to show a distinct 13C NMR signal near 170 ppm, differentiating it from morpholine or diethylamine derivatives .
  • The methyl group at position 7 aligns with reported 1,8-naphthyridines, displaying a singlet near δ 2.45 in 1H NMR .

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